REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH2:11][CH2:12]Cl)=[O:10])=[CH:5][CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH:11]([C:9]([C:6]1[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=1)=[O:10])=[CH2:12] |f:1.2.3.4|
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Name
|
|
Quantity
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69.4 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(=O)CCCl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
130.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated with a mantle heater for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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under reflux
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Type
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CUSTOM
|
Details
|
After the reaction
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Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
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was cooled
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Type
|
ADDITION
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Details
|
poured into ice
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Type
|
EXTRACTION
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Details
|
the organic phase was extracted out with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
transferred into a separating funnel
|
Type
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WASH
|
Details
|
The organic phase was washed with water
|
Type
|
EXTRACTION
|
Details
|
to extract out the intended product into the solution
|
Type
|
EXTRACTION
|
Details
|
again extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from toluene
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Name
|
|
Type
|
product
|
Smiles
|
C(=C)C(=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |